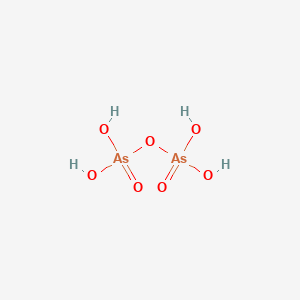

Diarsenic acid

Description

Properties

IUPAC Name |

arsonooxyarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2H4O7/c3-1(4,5)9-2(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQUFONDOVFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-39-4 (Parent) | |

| Record name | Diarsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058603 | |

| Record name | Diarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-15-1 | |

| Record name | Diarsenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diarsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diarsenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Diarsenic Acid Formation

Controlled Synthesis of Polyarsenic Acids

The controlled synthesis of polyarsenic acids, including diarsenic acid, is primarily achieved through condensation and hydrothermal methods.

The formation of diarsenic acid can be achieved through the acid-catalyzed condensation of arsenic acid (H₃AsO₄). This process involves the dehydration of two arsenic acid molecules. Similar to phosphoric acid, arsenic oxoacids can undergo self-condensation to form dimers, trimers, and polymers, with the elimination of a water molecule. open.edu However, the arsenic-oxygen-arsenic bond in condensed arsenates exhibits significant hydrolytic instability, making species with this bond unlikely to persist in high concentrations in aqueous solutions. nih.gov

The synthesis can be performed under dehydrating conditions, such as with sulfuric acid at elevated temperatures or through thermal dehydration of solid arsenic acid. For instance, heating crystalline samples of arsenic acid hemihydrate (2H₃AsO₄·H₂O) to 100°C causes dehydration through condensation. wikipedia.org While these methods can produce diarsenic acid, they may also lead to the formation of other arsenic oxides like arsenic pentoxide (As₂O₅) or side reactions.

When arsenic concentrations are high, condensation reactions can become a significant side reaction pathway, leading to the formation of byproducts. researchgate.net The condensation of arsanes and arsenic oxoacids can also lead to polyarsanes. researchgate.net

Acid-Catalyzed Condensation: Utilizes a strong dehydrating agent like H₂SO₄.

Thermal Dehydration: Involves heating solid arsenic acid to induce water elimination.

Hydrothermal synthesis is a versatile method for producing crystalline pyroarsenates, which are the salts of diarsenic acid. This technique involves carrying out the synthesis in an aqueous solution at high temperatures and pressures. A notable example is the synthesis of manganese pyroarsenate dihydrate (Mn₂As₂O₇·2H₂O), which has been successfully produced as a single-phase product using hydrothermal methods. znaturforsch.comresearchgate.net In this structure, the pyroarsenate anion (As₂O₇⁴⁻) connects chains of edge-sharing MnO₆ octahedra into a three-dimensional framework. znaturforsch.comresearchgate.net

The structure of the pyroarsenate anion in Mn₂As₂O₇·2H₂O is nearly eclipsed, with distinct bond lengths for the terminal and bridging oxygen atoms. znaturforsch.comresearchgate.net The mean As-O distance for the terminal bonds is 1.669(2) Å, while for the bridging oxygen, it is 1.757(2) Å. znaturforsch.comresearchgate.net Similar hydrothermal techniques have been employed to synthesize other pyroarsenates and related structures like pyrovanadates. cambridge.org

Table 1: Selected Hydrothermally Synthesized Pyroarsenates and Related Compounds

| Compound | Formula | Synthesis Method | Reference |

|---|---|---|---|

| Manganese Pyroarsenate Dihydrate | Mn₂As₂O₇·2H₂O | Hydrothermal | znaturforsch.comresearchgate.net |

Condensation Reactions of Arsenic Oxoacids

Reaction Kinetics and Thermodynamics of Diarsenic Acid Formation

Understanding the kinetics and thermodynamics of diarsenic acid formation is crucial for controlling its synthesis and predicting its stability.

Kinetic studies on the condensation of arsenic compounds are essential for understanding the reaction mechanisms. The formation of arsenic-containing dust from gas-phase reactions is influenced by kinetic factors like nucleation and nucleus growth, particularly at lower temperatures. aalto.firesearchgate.net These kinetic constraints can lead to the formation of various arsenic species, including metallic arsenic and arsenic oxides. aalto.firesearchgate.net

In the context of arsenic adsorption on ferric hydroxides, the kinetics are observed to be biphasic, with a rapid initial adsorption followed by a much slower process. nih.gov While not directly about diarsenic acid formation, this illustrates the complexity of arsenic reaction kinetics. The slow phase is not attributed to diffusion but possibly to the heterogeneity of surface binding sites or other rate-limiting reactions. nih.gov

Studies on the reaction of phenylarsine (B13959437) oxide with biomolecules have shown that condensation reactions leading to covalent arsenic-sulfur bonds can have varying reaction orders and half-lives depending on the specific reactants. nih.gov For instance, kinetic investigations using LC-ESI-MS indicated a partial reaction order of 2 for the reaction with vasopressin, Lys, and α-lactalbumin. nih.gov

The thermodynamic stability of arsenic compounds is a key factor in their formation and persistence. Arsenolite and claudetite, both polymorphs of As₂O₃, have similar thermodynamic stabilities. uvm.eduresearchgate.netgeoscienceworld.org While specific thermodynamic data for diarsenic acid is scarce, the stability of related arsenates has been studied. The arsenate anion [AsO₄]³⁻ is structurally similar to the orthophosphate anion. uvm.eduresearchgate.net

Thermodynamic analysis of arsenic removal from water using ZnO nanoparticles indicated that the binding of both As(III) and As(V) is an exothermic process, occurring through chemisorption. mdpi.com The enthalpy changes (ΔH) were -63.4 kJ/mol for As(III) and -47.29 kJ/mol for As(V). mdpi.com The negative Gibbs free energy (ΔG) values confirmed the spontaneous nature of the adsorption. mdpi.com

Kinetic Studies of Arsenic Condensation Reactions

Exploration of Novel Synthetic Approaches for Polyarsenates

Research into novel synthetic methods for polyarsenates and related organoarsenic compounds is ongoing. One approach involves the radical reactions of acetylenes with cyclooligoarsines to produce cyclic organodiarsenic compounds like 1,4-dihydro-1,4-diarsinines. acs.org This method is advantageous as it avoids the use of volatile and highly toxic intermediates such as arsenic chlorides or hydrides. acs.org

Another area of exploration is the synthesis of polyarsenic organic compounds. The first naturally occurring polyarsenic organic compound, arsenicin A, was isolated from a marine sponge. rsc.orgpublish.csiro.au This has spurred interest in synthesizing related structures. nih.gov For example, reacting arsenicin A with sodium sulfide (B99878) leads to the formation of products with sulfur atoms replacing oxygen in the adamantane-like cage structure. nih.gov

Furthermore, one-pot synthesis methods are being developed for various arsenic-containing compounds. For instance, a one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones has been catalyzed by strontium pyroarsenate nano-plates. jsynthchem.com The chemical synthesis of the organoarsenical antibiotic arsinothricin has also been achieved through condensation reactions. rsc.org

Mechanochemical Synthesis of Arsenic Compounds

Mechanochemical synthesis, a technique that utilizes mechanical energy from methods like grinding or ball milling to induce chemical reactions, has emerged as a powerful and sustainable tool in chemistry. researchgate.net This approach can offer advantages over traditional solution-based syntheses, such as reduced solvent use, improved energy efficiency, and the ability to create novel materials that are inaccessible through conventional routes. researchgate.netrsc.org In the realm of arsenic chemistry, mechanochemistry has been successfully employed to synthesize a variety of compounds, ranging from alloys and minerals to nanoparticles and complex organometallic structures. bibliotekanauki.plrsc.orgboisestate.edu The process typically involves the direct grinding of solid reactants, sometimes with the addition of a small amount of liquid, a method known as liquid-assisted grinding (LAG). researchgate.netacs.org

Research Findings:

Research into the mechanochemical synthesis of arsenic compounds has yielded significant results across different classes of materials.

Arsenic-Phosphorus (PAs) Alloys: High-energy ball milling (HEBM) has been demonstrated as a viable route for synthesizing orthorhombic and trigonal PAs alloys. d-nb.info A study on the synthesis of these alloys from red phosphorus and arsenic revealed a two-step mechanism. boisestate.edu Initially, a trigonal PAs structure is formed within minutes of milling, which is followed by a much slower phase transformation to the orthorhombic structure. boisestate.edu This method provides a scalable process for producing these alloys, which have potential applications in photonics. boisestate.edud-nb.info

Arsenic(III) Oxide Intercalates: The formation of new arsenic(III)-oxide intercalates with potassium chloride has been achieved through mechanochemical means. acs.org In one study, researchers used liquid-assisted grinding to react arsenic(III) oxide (in both arsenolite and claudetite II forms) with potassium chloride. acs.org The addition of a few drops of liquids like water or basic aqueous solutions facilitated the reaction during grinding in an agate mortar for 8-10 minutes. acs.org

Arsenic Sulfide Nanoparticles: The mechanochemical preparation of realgar (As₄S₄) nanoparticles has been explored for its potential applications. bibliotekanauki.pl This method enhances the surface area and reduces the particle size to the nanoregion, which can improve properties like dissolution. bibliotekanauki.pl

Organometallic Arsenic Complexes: Mechanochemistry has been used to synthesize coordinatively unsaturated organometallic arsenic complexes that are difficult to obtain via solution-based methods. rsc.org For example, bulky allyl complexes of arsenic have been prepared mechanochemically from AsI₃ and potassium salts, yielding different product distributions compared to solution-based reactions. rsc.org

Arsenic-Containing Minerals: A novel mechanochemical method has been described for the synthesis of metazeunerite (Cu(UO₂)₂(AsO₄)₂·8H₂O). uwa.edu.au This approach is solvent-free and is proposed as a potential treatment method for uranium- and arsenic-containing mining wastes, as the formation of this stable mineral can act as a natural remediation solution. uwa.edu.au

Composites for Arsenic Removal: Researchers have also applied mechanochemical processing to create composite materials for environmental remediation. One such example is the synthesis of Ca-Al-Fe ternary composites for the efficient removal of As(III) from water. researchgate.net Another study used a mechanochemical method to produce Ca-biochar from oyster shell and wood waste for the decontamination of arsenic-containing acid mine drainage. nih.gov

Data Tables:

Below is a summary of the reaction conditions used in the mechanochemical synthesis of Arsenic(III) oxide-KCl intercalates. acs.org

| Reactants | Molar Ratio (As₂O₃:KCl) | Grinding Liquid | Reaction Time | Resulting Phase |

|---|---|---|---|---|

| Arsenolite, KCl | 1:1 | Water | 8-10 min | KCl·As₂O₃·1/2H₂O |

| Arsenolite, KCl | 1:1 | Potassium Acetate (aq) | 8-10 min | KCl·As₂O₃·1/2H₂O |

| Claudetite II, KCl | 2:1 | Water | 8-10 min | KCl·2As₂O₃ |

| Claudetite II, KCl | 1:1 | K₂HPO₄ (aq) | 8-10 min | KCl·As₂O₃·3H₂O |

Advanced Structural Elucidation and Spectroscopic Characterization of Diarsenic Acid Species

Spectroscopic Analysis Techniques for Polyarsenate Structure

Spectroscopic methods are indispensable for probing the molecular structure of diarsenic acid and its derivatives. Each technique provides unique insights into the atomic arrangement, bonding, and connectivity within these molecules.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonding within polyarsenate structures. elixirpublishers.com These methods measure the vibrational modes of molecules, which are sensitive to bond strength, bond length, and molecular symmetry. edinst.com

IR spectroscopy relies on the absorption of infrared radiation when a bond's vibration causes a change in the dipole moment, making it particularly sensitive to polar bonds like As-OH. gatewayanalytical.comphotothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from changes in a molecule's polarizability during vibration, making it highly effective for analyzing homo-nuclear bonds and symmetric stretching modes, such as the As-O-As bridge in diarsenic acid. gatewayanalytical.comphotothermal.com The complementary nature of these techniques provides a more complete vibrational profile. Raman spectroscopy is often considered superior for discriminating between arsenate and hydrogen arsenate units. researchgate.net

Research on various arsenate-containing compounds provides insight into the characteristic spectral regions.

As-O Stretching Vibrations: The stretching vibrations of the arsenate group (AsO₄) are typically observed in the 700-900 cm⁻¹ range. For instance, studies on hydrous ferric arsenate have assigned infrared bands at 827 cm⁻¹ and Raman bands at 825 cm⁻¹ to the symmetric stretching of AsO₃ in HAsO₄²⁻ groups. acs.org The antisymmetric stretching vibrations for the same groups were found at 877 cm⁻¹ (IR) and 889 cm⁻¹ (Raman). acs.org

As-OH Vibrations: The As-OH stretching and bending vibrations are also key indicators. For example, in computational studies of arsenate adsorption on ceria, the νAs–OHₐₛ mode was identified around 690 cm⁻¹. rsc.org

As-O-As Bridge Vibrations: The defining feature of diarsenic acid is the As-O-As bridge. The vibrational modes associated with this bridge are crucial for confirming the formation of the pyroarsenate structure.

The frequencies of these vibrations are sensitive to factors such as protonation and the local chemical environment. Computational studies have shown an inverse relationship between As-O bond lengths and their corresponding stretching frequencies. cdnsciencepub.com

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference Compound/System |

|---|---|---|---|

| ν₃ AsO₃ (antisymmetric stretch) | IR | 877 | Hydrous Ferric Arsenate acs.org |

| ν₃ AsO₃ (antisymmetric stretch) | Raman | 889 | Hydrous Ferric Arsenate acs.org |

| ν₁ AsO₃ (symmetric stretch) | IR | 827 | Hydrous Ferric Arsenate acs.org |

| ν₁ AsO₃ (symmetric stretch) | Raman | 825 | Hydrous Ferric Arsenate acs.org |

| νAs–OH | IR (Calculated) | 690 | Arsenate on Ceria Surface rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution, providing data on the connectivity and chemical environment of specific nuclei. While direct detection of the primary arsenic isotope, ⁷⁵As, is challenging due to its large nuclear quadrupole moment which leads to very broad signals, NMR is still highly valuable. nih.gov The feasibility of solid-state ⁷⁵As NMR has been explored, but the experiments can be time-consuming. nih.gov

For organo-substituted polyarsenicals, ¹H and ¹³C NMR are routinely used. These spectra provide detailed information about the organic ligands attached to the polyarsenic backbone. The chemical shifts of protons and carbons are influenced by their proximity to the arsenic atoms, allowing for the assignment of their positions within the molecule.

In recent years, the combination of NMR experiments with computational modeling has become a powerful strategy, particularly for complex structures like the natural polyarsenical, arsenicin A. dntb.gov.uacapes.gov.brresearchgate.net When experimental NMR data is ambiguous or insufficient, theoretical prediction of chemical shifts can help discriminate between possible isomeric structures. researchgate.netresearchgate.net This integrated approach was decisive in confirming the adamantane-like structure of arsenicin A, where ¹H and ¹³C NMR data were compared against density functional theory (DFT) calculated values. capes.gov.brresearchgate.net

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. It provides accurate measurements of bond lengths, bond angles, and unit cell parameters, revealing the exact conformation and packing of molecules in a crystal lattice.

For diarsenic acid and its salts, XRD analysis is crucial for understanding the geometry of the As₂O₇⁴⁻ anion. The structure of an organic-inorganic hybrid compound, tetraethylammonium (B1195904) dihydrogenarsenate bis-arsenic acid, has been characterized by single-crystal XRD. eurjchem.com This analysis revealed a structure composed of infinite two-dimensional planes built from H₂AsO₄⁻ and H₃AsO₄ tetrahedra linked by strong hydrogen bonds. eurjchem.com

Studies on related arsenate compounds establish typical bond lengths. In arsenic acid (H₃AsO₄), the As-O bond lengths range from 1.66 to 1.71 Å. wikipedia.org X-ray analysis of an organoarsenical compound, DL-2-amino-4-arsonobutanoic acid, confirmed the approximately tetrahedral coordination around the arsenic atom. nih.gov Powder XRD is also widely used to identify the different crystalline phases present in polyarsenate samples, such as various calcium arsenate minerals. researchgate.netresearchgate.net

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| [(C₂H₅)₄N]·[H₂AsO₄]·[H₃AsO₄]₂ | Crystal System | Monoclinic | eurjchem.com |

| Space Group | Cc | eurjchem.com | |

| Unit Cell Parameters | a=20.105 Å, b=7.342 Å, c=15.292 Å | eurjchem.com | |

| Description | 2D planes of H₂AsO₄⁻/H₃AsO₄ tetrahedra | eurjchem.com | |

| Arsenic Acid (H₃AsO₄) | As-O Bond Lengths | 1.66 - 1.71 Å | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polyarsenic Backbone and Ligand Assignment

Computational Spectroscopic Parameter Prediction and Validation

Computational chemistry provides theoretical models that are essential for interpreting complex experimental spectra and exploring the properties of molecules that may be difficult to isolate or study.

Density Functional Theory (DFT) has become a standard computational tool for predicting molecular properties with high accuracy. In the context of polyarsenates, DFT is widely used to calculate and simulate vibrational and NMR spectra. researchgate.netdntb.gov.ua These theoretical spectra serve as a powerful aid in assigning experimental bands and validating structural hypotheses. uniovi.es

For vibrational spectroscopy, DFT calculations can predict the frequencies and intensities of IR and Raman bands for a proposed structure. acs.orgrsc.org By comparing the calculated spectrum with the experimental one, researchers can confirm band assignments and gain confidence in the structural model. This approach has been successfully applied to the study of complex hydrogen arsenate minerals and organoarsenicals. researchgate.netuniovi.es

Similarly, DFT is employed to predict NMR chemical shifts (¹H, ¹³C) and coupling constants. capes.gov.br This is particularly valuable for complex polyarsenic compounds where experimental spectra can be deceptively simple or ambiguous. researchgate.net By calculating the expected NMR parameters for several candidate structures, the one that best matches the experimental data can be identified. researchgate.net Studies have shown that non-relativistic DFT methods can successfully model the NMR spectra of many organoarsenicals, although including relativistic effects can be beneficial for ¹³C shifts. capes.gov.brresearchgate.net

Quantum chemical calculations are also used to predict electronic properties and spectra, such as UV-Vis absorption and Electronic Circular Dichroism (ECD). These techniques probe the electronic transitions within a molecule.

Time-dependent DFT (TD-DFT) is a common method for simulating such spectra. A key application is in determining the absolute configuration of chiral molecules. For newly isolated natural polyarsenicals, such as arsenicins B and C, experimental ECD spectra were compared with TD-DFT calculated spectra for different possible stereoisomers. ifremer.fr The excellent agreement between the experimental and one of the calculated spectra allowed for the unambiguous assignment of the absolute configuration of these complex molecules. ifremer.fr Quantum chemical calculations are also employed to understand the electronic structure and bonding in arsenic compounds, which has implications for their reactivity and spectral properties. cdnsciencepub.comresearchgate.net

Density Functional Theory (DFT) for Vibrational and NMR Spectral Simulation and Interpretation

Molecular Conformation and Isomerism in Diarsenic Acid and Related Polyarsenic Systems

The study of diarsenic acid and related polyarsenic systems reveals a landscape of complex structural possibilities, primarily understood through the analysis of their more stable salt and complex derivatives.

Conformation of the Diarsenate Anion

The fundamental unit of diarsenic acid is the diarsenate anion (As₂O₇⁴⁻), which consists of two corner-sharing AsO₄ tetrahedra. cdnsciencepub.com The conformation of this anion is largely defined by the bridging As-O-As bond angle and the rotational orientation of the two AsO₃ groups around the As-O bridge.

X-ray diffraction studies on various diarsenate salts have provided precise measurements of these parameters. For instance, in sodium diarsenate (Na₄As₂O₇), the anion possesses a crystallographic two-fold axis passing through the bridging oxygen atom. cdnsciencepub.com The As-O-As bond angle in this compound is 123.5°. cdnsciencepub.com The bridging As-O bond lengths are measured at 1.783 Å, which is significantly longer than the average terminal As-O bond length of 1.658 Å. cdnsciencepub.com This difference highlights the distinct nature of the bridging bond.

The conformation is not always symmetrical. In barium zinc diarsenate (BaZnAs₂O₇), the framework is characterized by corner-sharing ZnO₅ square pyramids and As₂O₇ groups. nih.gov Raman spectroscopy of this compound confirmed the presence of a non-linear As-O-As linkage, which is a common feature in condensed arsenates. nih.gov

The flexibility of the As-O-As linkage allows for a range of conformations, from bent to more extended forms, depending on the crystalline environment and the counter-ions present. This is analogous to the P-O-P linkage in pyrophosphates, although the specific angles and bond lengths differ. For comparison, the P-O-P angle in the room temperature polymorph of Na₄P₂O₇ is 127.5°. cdnsciencepub.com

Interactive Data Table: Structural Parameters of Diarsenate Anions

| Compound | Formula | As-O-As Angle (°) | Bridging As-O (Å) | Avg. Terminal As-O (Å) | Crystal System |

| Sodium Diarsenate | Na₄As₂O₇ | 123.5 | 1.783 | 1.658 | Monoclinic |

| Barium Zinc Diarsenate | BaZnAs₂O₇ | Non-linear | - | - | - |

Isomerism in Polyarsenic Systems

Isomerism in polyarsenic systems can arise from several factors, including the arrangement of atoms (structural isomerism) and their spatial orientation (stereoisomerism).

Structural Isomerism: For a given molecular formula, different connectivity of the atoms can lead to structural isomers. While pyroarsenic acid (H₄As₂O₇) is formed from two arsenic acid molecules condensing, other isomers with the same formula but different structures are theoretically possible, though not commonly observed. wikipedia.org More complex polyarsenic systems, such as those found in organoarsenic compounds, exhibit a greater variety of structural isomerism. For example, arsenicin A, a natural polyarsenic compound, has a rigid adamantane-type cage structure (As₄C₃H₆), and computational studies have explored its potential isomers. researchgate.netresearchgate.net

Positional Isomerism: In substituted polyarsenic structures, the position of a substituent can lead to different isomers. This is more relevant in organoarsenic chemistry where organic ligands can attach at various points on a polyarsenic core.

Conformational Isomerism: As discussed with the diarsenate anion, rotation around the bridging As-O bonds can lead to different conformers. These are typically interconverted rapidly in solution but can be "frozen" in the solid state, leading to different crystalline polymorphs. britannica.com The energy barrier for these rotations influences the dynamic behavior of the molecule.

Ring-Chain Isomerism: In systems with more arsenic atoms, both cyclic and linear (chain) structures may be possible for the same molecular formula, giving rise to ring-chain isomerism.

The study of complex polyarsenates, such as the anionic framework in Na₂(MoO₂)₃(As₂O₇)₂, reveals intricate three-dimensional structures with channels and layers formed by interconnected MoO₆ octahedra and As₂O₇ groups. iucr.org The existence of such complex architectures underscores the rich conformational and isomeric possibilities within polyarsenic chemistry.

Theoretical Chemistry and Computational Modeling of Diarsenic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic makeup. For diarsenic acid and related polyarsenic species, these calculations illuminate the nature of their chemical bonds and reactivity.

The electronic structure of a molecule dictates its fundamental chemical behavior. Analyses focus on the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. libretexts.org In arsenic-containing compounds, the character of these orbitals provides insight into potential reaction sites. For instance, in computational studies of certain arsenic clusters, the HOMO was found to represent Zr-As bonding, while the lone pairs on the arsenic atoms constituted the HOMO-1 and HOMO-2 orbitals, indicating these lone pairs are key sites for electrophilic attack. mdpi.comresearchgate.net For diarsenic acid, the HOMO is expected to be localized on the oxygen atoms, particularly the bridging oxygen and the hydroxyl groups, while the LUMO would likely be centered on the arsenic atoms, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.

Charge Distribution: Natural Population Analysis (NPA), a feature of Natural Bond Orbital (NBO) calculations, is used to determine the charge distribution on each atom. In a study of methylenebis(dichloroarsane), a related organoarsenic compound, the natural charges at the arsenic atoms were calculated to be +1.0, while the chlorine atoms bore charges of -0.3. lmu.de For diarsenic acid, calculations would similarly show a significant positive charge on the arsenic atoms due to the high electronegativity of the surrounding oxygen atoms, which would in turn carry negative charges. This charge separation contributes to the high polarity of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method provides detailed information on bonding, including hybridization and the nature of orbital interactions. In a theoretical study of methylenebis(dichloroarsane), NBO analysis showed that the As-Cl and As-C bonds had dominant p-character, and the lone pair on the arsenic atom was primarily s-type. lmu.de For diarsenic acid, NBO analysis would characterize the hybridization of the As and O atoms, confirming the expected sp³-like hybridization at the tetrahedral arsenic centers. It would also quantify donor-acceptor interactions, such as the delocalization of oxygen lone pair density into antibonding As-O orbitals, which contributes to the stability of the molecule.

Bond Order Index: The bond order is a measure of the number of chemical bonds between two atoms. guidechem.com While the formal Lewis structure of arsenic acid (H₃AsO₄) shows single As-O bonds, computational analyses can provide a more nuanced, non-integer bond order that reflects delocalization and bond strength. guidechem.comguidechem.com A normal coordinate analysis of arsenic acid and its anions used calculated stretching force constants to discuss the π-bond order of the As-O bonds. capes.gov.br For diarsenic acid, the bond order of the terminal As=O bonds would be calculated to be significantly higher than that of the As-OH single bonds, and the As-O-As bridging bonds would have their own distinct character.

Computational chemistry is instrumental in mapping the potential energy surfaces for chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies. While specific studies on the transformation pathways of diarsenic acid are not prevalent, research on related arsenic compounds provides a framework for understanding these processes.

Condensation/Hydrolysis: The formation of diarsenic acid from two molecules of arsenic acid (H₃AsO₄) is a condensation reaction. Quantum chemical calculations can model this process, identifying the transition state and calculating the energy barrier for the reaction. Conversely, the hydrolysis of the As-O-As bridge in diarsenic acid can also be modeled to determine its stability in aqueous solution.

Metabolic Transformations: Studies on the metabolism of dimethylarsinic acid have postulated various reaction pathways, including reduction and methylation, catalyzed by enzymes. researchgate.net Computational models can be used to investigate the energetic feasibility of these proposed steps.

Vapor Generation Chemistry: The reaction of dimethylarsinic acid with NaBH₄ was studied to identify intermediates and products, revealing complex reaction pathways involving species with multiple arsenic atoms. nih.gov Such computational approaches could be applied to understand the reduction pathways of diarsenic acid.

Bonding Analysis (e.g., Natural Bond Orbital (NBO) and Bond Order Index Analyses)

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of their behavior in solution. arxiv.orgnih.gov This technique is particularly useful for studying solvation, conformational changes, and interactions with other species. For diarsenic acid and its corresponding anions (diarsenates), MD simulations can reveal:

Hydration Shell Structure: How water molecules arrange around the acid and its anions. The number of water molecules in the first and second hydration shells, their orientation, and the residence time can be calculated. Ab initio MD simulations have been used to study the local water environment around other arsenic-containing complexes. researchgate.net

Ion Pairing: The interaction of diarsenate anions with counter-ions (e.g., Na⁺, K⁺) in solution. MD can predict the formation of contact ion pairs versus solvent-separated ion pairs.

Interactions with Biomolecules: MD simulations are widely used to study how small molecules interact with proteins or nucleic acids. nih.gov Simulations could model the binding of diarsenate to the active site of an enzyme, providing insight into its mechanism of toxicity by showing how it might replace phosphate (B84403). nih.govnih.gov For example, a 100 ns MD simulation was used to study the behavior of arsenate reductase with arsenate to understand binding and conformational attributes. nih.gov

pKa Prediction and Acidity Constant Calculations for Polyarsenic Acid Anions

The acidity constant (pKa) is a critical parameter that describes the extent to which an acid dissociates in solution. Computational methods can predict pKa values, which is particularly valuable for complex polyprotic acids like diarsenic acid. mdpi.comdrugdesigndata.org

Several computational strategies exist for pKa prediction:

Thermodynamic Cycles: These methods calculate the Gibbs free energy change of the deprotonation reaction in solution. This requires accurate calculations of the gas-phase energies of the protonated and deprotonated species and their solvation free energies, often using a continuum solvation model like the Solvation Model based on Density (SMD). chemrxiv.orgnih.gov

Direct Correlation Methods: Some approaches correlate calculated quantum chemical properties with experimental pKa values. For example, the maximum surface electrostatic potential (VS,max) near an acidic hydrogen has been used to predict pKa for arsonic acids, though its predictive power can be limited as it only captures the electrostatic character of the molecule. nih.gov

Machine Learning (ML) Models: By training on large datasets of known pKa values, ML models can predict the acidity of new compounds. nih.gov A support vector machine-based ML model showed strong performance in predicting the pKa of arsonic acid derivatives. chemrxiv.orgnih.gov

For diarsenic acid (H₄As₂O₇), which has four acidic protons, these methods could be used to predict the four successive pKa values corresponding to the loss of each proton. The predicted values for arsenic acid are similar to those of phosphoric acid, and a similar trend would be expected for diarsenic acid relative to diphosphoric acid. wikipedia.org

Host-Guest Interaction Studies with Arsenate Species using Computational Models

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule or ion. nih.gov Computational modeling is essential for understanding the binding forces and selectivity in these systems. iucr.org Arsenate (AsO₄³⁻) and its protonated forms, which are related to the dissociation of arsenic and diarsenic acids, can act as guests.

Density Functional Theory (DFT) calculations are frequently used to study these interactions. For example, the binding of various arsenate species (H₃AsO₄, H₂AsO₄⁻, and HAsO₄²⁻) to different functionalized calixarene (B151959) hosts has been investigated computationally. researchgate.net These studies calculate the host-guest interaction energies to identify the most effective sequestering agents for arsenic. researchgate.net The calculations can dissect the contributions to binding, such as hydrogen bonding and electrostatic interactions, and provide optimized 3D structures of the host-guest complex. nih.gov

Development and Validation of Computational Models for Arsenic Chemical Systems

The development and validation of computational models are crucial for understanding the complex chemical behavior of arsenic compounds like diarsenic acid. These models provide insights into molecular structures, reaction mechanisms, and environmental fate, often complementing experimental data that can be difficult or hazardous to obtain. A variety of modeling techniques, from quantum mechanics to machine learning, have been developed and validated for arsenic chemical systems.

Quantum and Molecular Mechanics Models

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of arsenic compounds. wikipedia.orgnih.gov For instance, DFT studies using specific approaches like the B3LYP/6-31+G**//B3LYP/6-31G* level of theory have been employed to analyze the structures and redox properties of trivalent arsenic species, including arsenous acid and its methylated derivatives. wikipedia.org These theoretical analyses are often validated by comparing the computational results with experimental data from techniques such as electron paramagnetic resonance (EPR) spin trapping. wikipedia.org

Another application of DFT is in modeling the adsorption of arsenic species onto various materials, which is critical for developing remediation technologies. nih.govfishersci.ca Studies have successfully modeled the adsorption of arsenic acid and arsenous acid on Al(III)-modified zeolites, showing that the process is favorable and exothermic. nih.gov The validation of such surface interaction models often involves comparing computed spectroscopic data with experimental results from methods like attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR). fishersci.ca

A key aspect of developing reliable computational methods is validating their accuracy against known experimental values. In a study focused on diarsenic hydrides, researchers evaluated the performance of the B97D functional for its ability to reproduce observable data. fishersci.com The model's accuracy was tested against a training set of eight arsenic-containing molecules, demonstrating its reliability for predicting properties of arsenic-arsenic bonds. fishersci.com

Thermodynamic and Large-Scale Environmental Models

To predict the behavior of arsenic in the environment, researchers utilize thermodynamic and reactive transport models. mims.comwikipedia.org These models can simulate the complex interactions between groundwater flow, solute transport, and geochemical reactions over large areas and long periods. wikipedia.org Validation of these large-scale models is a significant challenge but can be achieved by "hindcasting," where the model is used to reconstruct past, known contamination events. wikipedia.org A successful reconstruction of the historical arsenic release at a site in a village near the Red River, for example, validated a model that was then used to predict future arsenic behavior and pinpoint the contamination source to river muds. wikipedia.org

Other advanced frameworks, such as the steepest-entropy-ascent quantum thermodynamic (SEAQT) model, have been developed to describe both the equilibrium and transient (kinetic) behavior of arsenic adsorption. fishersci.no These models are validated by comparing their predictions against experimental data, such as adsorption isotherm data for arsenic(V) on graphene oxide adsorbents. fishersci.no

Machine Learning and Data-Driven Approaches

In recent years, machine learning (ML) and artificial neural networks (ANN) have emerged as powerful tools for predicting arsenic contamination in groundwater on a broad scale. wikipedia.orgwikipedia.orgwikipedia.org These data-driven models are trained on large datasets containing information on hydrochemistry, geology, and soil parameters to identify patterns and make predictions. wikipedia.org

Various ML algorithms have been applied, including Random Forest Regression (RFR), Random Forest Classification (RFC), and Boosted Regression Trees (BRT). wikipedia.orgwikimedia.orgwikipedia.org The validation of these models is a critical step and is typically performed by splitting the available data into training and testing sets. The model is built using the training data and its predictive performance is then evaluated on the unseen testing data. wikipedia.org

The performance of these models is assessed using several statistical metrics. For example, a Random Forest model demonstrated high accuracy in predicting arsenic concentrations in different geographical regions, showcasing the robustness of this approach. wikipedia.org

| Model | Region | Metric | Value | Source |

|---|---|---|---|---|

| Random Forest Regression (RFR) | Hetao Basin | Spatial Variability Captured (R²) | 80% | wikipedia.org |

| Random Forest Regression (RFR) | Bangladesh | Spatial Variability Captured (R²) | 70% | wikipedia.org |

| Boosted Regression Tree (BRT, 10 µg/L) | Conterminous US | Overall Accuracy (Testing Data) | 91.2% | wikipedia.org |

| Boosted Regression Tree (BRT, 10 µg/L) | Conterminous US | Sensitivity (Testing Data) | 33.9% | wikipedia.org |

| Boosted Regression Tree (BRT, 10 µg/L) | Conterminous US | Specificity (Testing Data) | 98.2% | wikipedia.org |

| CatBoost | Literature Data | As(III) Adsorption R² | 0.99 | wikipedia.org |

| CatBoost | Literature Data | As(V) Adsorption R² | 0.99 | wikipedia.org |

Advanced Analytical Methodologies for Diarsenic Acid Speciation

Chromatographic Separation Techniques for Arsenic Species

Chromatography is a cornerstone of arsenic speciation analysis, enabling the separation of different arsenic compounds prior to their detection. The choice of chromatographic technique depends on the physicochemical properties of the arsenic species of interest.

High-Performance Liquid Chromatography (HPLC) coupled with Element-Specific Detectors (ICP-MS, ICP-OES, AFS)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation of various arsenic species. nih.govmdpi.com When coupled with highly sensitive element-specific detectors, it provides a robust platform for speciation analysis. nih.govingeniatrics.comspectroscopyonline.com The most common hyphenated technique is HPLC-ICP-MS (Inductively Coupled Plasma-Mass Spectrometry), which offers excellent sensitivity and specificity for arsenic detection. nih.govingeniatrics.comnih.govnih.gov Other detectors such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Fluorescence Spectrometry (AFS) are also utilized. cdc.gov

The coupling of HPLC to ICP-MS is typically straightforward, often requiring just a length of PEEK tubing to connect the column outlet to the nebulizer of the ICP-MS. nih.gov The flow rates used in most HPLC separations are generally compatible with standard ICP nebulizers. nih.gov One of the significant advantages of HPLC-ICP-MS is its ability to handle complex matrices, as the mobile phase composition, rather than the original sample matrix, has the most substantial effect on the plasma. spectroscopyonline.com

Innovations in ICP-MS technology, such as the use of collision/reaction cells, have been instrumental in mitigating polyatomic interferences, for instance, the interference of ⁴⁰Ar³⁵Cl⁺ on the detection of ⁷⁵As. nih.gov This is particularly crucial when analyzing samples with high chloride content, such as urine. nih.gov

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | nih.govingeniatrics.comnih.govnih.gov |

| Detectors | ICP-MS, ICP-OES, AFS | nih.govingeniatrics.comcdc.gov |

| Advantages | High sensitivity, specificity, and ability to handle complex matrices. | nih.govspectroscopyonline.com |

| Interference Mitigation | Use of collision/reaction cells to remove polyatomic interferences like ⁴⁰Ar³⁵Cl⁺. | nih.gov |

Ion-Exchange and Ion-Pair Chromatography for Inorganic and Organic Arsenic Speciation

Ion-exchange chromatography (IEC) and ion-pair chromatography are the most prevalent separation modes used in HPLC for arsenic speciation. mdpi.comresearchgate.netresearchgate.net These techniques separate arsenic compounds based on their ionic charge and interaction with the stationary phase.

Ion-Exchange Chromatography (IEC) involves the use of a stationary phase with charged functional groups that interact with oppositely charged analyte ions. researchgate.net Anion-exchange chromatography is particularly common for separating anionic arsenic species like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). mdpi.comnih.gov The separation is typically achieved by using a pH gradient or by increasing the ionic strength of the mobile phase to elute the bound analytes. researchgate.net Cation-exchange chromatography can be employed for the separation of cationic arsenic species. researchgate.net

Ion-Pair Chromatography is a form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. This reagent, typically a large organic ion with an opposite charge to the analyte, forms a neutral ion pair with the arsenic species. This neutral pair can then be retained and separated by a non-polar stationary phase. This technique offers flexibility in tailoring the separation by choosing different ion-pairing reagents. researchgate.net

A variety of columns have been successfully used for arsenic speciation, including the Hamilton PRP-X100 (anion exchange) and columns with pentafluorophenyl (PFP) stationary phases, which have demonstrated sharp peaks and efficient separation of arsenic species. mdpi.comnih.gov

| Chromatography Mode | Principle of Separation | Typical Analytes | Reference |

| Anion-Exchange | Based on electrostatic interaction between negatively charged arsenic species and a positively charged stationary phase. | As(III), As(V), MMA, DMA | mdpi.comnih.gov |

| Cation-Exchange | Based on electrostatic interaction between positively charged arsenic species and a negatively charged stationary phase. | Cationic arsenic species | researchgate.net |

| Ion-Pair | Formation of neutral ion pairs between arsenic species and an ion-pairing reagent, followed by separation on a reversed-phase column. | Both anionic and cationic species | researchgate.net |

Capillary Electrophoresis (CE) for Arsenic Speciation Analysis

Capillary electrophoresis (CE) is another powerful separation technique for arsenic speciation, known for its high separation efficiency and short analysis times. nih.govrsc.orgresearchgate.net In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary tube. nih.gov The technique can be coupled with sensitive detectors like ICP-MS (CE-ICP-MS) or used with UV detection. rsc.orgresearchgate.net

CE has been successfully used to separate a range of arsenic species, including arsenite, arsenate, MMA, and DMA, in a single run. rsc.orgresearchgate.net The separation selectivity in CE is highly dependent on the pH and composition of the electrolyte buffer. nih.govresearchgate.net To enhance detection limits, especially with UV detection which can be less sensitive, various online sample preconcentration techniques can be employed. nih.gov These include large-volume sample stacking (LVSS), field-amplified sample injection (FASI), and transient isotachophoresis (tITP). nih.govnih.gov These methods can significantly improve the sensitivity, allowing for the detection of arsenic species at levels relevant for regulatory guidelines. nih.gov

Sample Preparation and Extraction Methodologies for Polyarsenate Analysis

Effective sample preparation is a critical step in the analytical workflow for arsenic speciation, aimed at extracting the target analytes from the sample matrix, removing interferences, and pre-concentrating the analytes to detectable levels. teledynelabs.comlibretexts.org

Solid Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex matrices. iaea.org The principle of SPE is similar to liquid chromatography, where a sample is passed through a solid sorbent that selectively retains either the analytes of interest or the interfering components. iaea.org A variety of sorbents are available, allowing for the selective extraction of different arsenic species based on their chemical properties. iaea.org SPE is advantageous due to its simplicity, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction. teledynelabs.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors and requires minimal solvent volumes. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. The large surface area of these droplets facilitates the rapid transfer of analytes from the aqueous phase to the extraction solvent. The extractant phase is then separated by centrifugation and analyzed.

Digestion and Pre-oxidation Procedures for Comprehensive Arsenic Speciation

For the determination of total arsenic concentration, a digestion step is necessary to break down all organic and complex arsenic compounds into a single inorganic form, typically arsenate (As(V)). nih.govnih.gov This is commonly achieved through wet ashing using strong acids like nitric acid, sulfuric acid, and/or perchloric acid, often with the assistance of microwave heating to accelerate the process. nih.gov It is crucial to ensure the completeness of the oxidation for accurate total arsenic measurement. nih.gov

Method Validation and Quality Assurance in Polyarsenic Acid Analysis

The analysis of polyarsenic acids and other arsenic species requires rigorous method validation and quality assurance (QA) to ensure that the generated data is reliable, accurate, and reproducible. nih.govpjoes.comepa.gov A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose. nih.govnih.govresearchgate.net

Key performance characteristics that must be evaluated during method validation for arsenic speciation include: researchgate.netmdpi.com

Selectivity: The ability of the method to distinguish the target arsenic species from other compounds in the sample matrix without interference. researchgate.net

Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration. Calibration curves should have a high correlation coefficient (r or R² > 0.99). researchgate.netmdpi.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing Certified Reference Materials (CRMs) with known arsenic species concentrations or by performing spike recovery experiments, where a known amount of the analyte is added to a sample. nih.govresearchgate.netresearchgate.net

Precision: The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). nih.govresearchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net

Recovery: The efficiency of the sample extraction procedure, determined by analyzing spiked samples. nih.govresearchgate.net

Routine quality control (QC) measures, such as the regular analysis of calibration standards, blanks, and QC samples, are essential to monitor the performance of the method over time and ensure the integrity of the analytical results. nih.govresearchgate.net

Table 4: Key Method Validation Parameters for Arsenic Speciation by HPLC-ICP-MS

| Parameter | Typical Acceptance Criteria | Description | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.999 | Demonstrates a linear relationship between concentration and response. | researchgate.netmdpi.com |

| Accuracy (Recovery) | 80-120% | Measures how much of the spiked analyte is detected by the method. | nih.govresearchgate.net |

| Precision (RSD) | < 15-20% | Measures the variability of repeated measurements. | nih.govmdpi.com |

| LLOQ | - | The lowest point on the calibration curve that is both accurate and precise. | researchgate.net |

| Dilution Integrity | Within ±15% of nominal | Ensures that a diluted sample provides an accurate measurement. | researchgate.net |

Environmental Geochemistry and Biogeochemistry of Polyarsenic Acid Species

Arsenic Speciation in Natural Aquatic Environments (e.g., Wetlands, Groundwater)

Arsenic speciation, or the distribution of arsenic among its various chemical forms, is a critical factor in understanding its behavior in aquatic systems. researchgate.net In groundwater, arsenic is predominantly found as arsenite (AsIII) and arsenate (AsV). researchgate.net Freshwater environments also primarily contain As(III) and As(V), with minor amounts of methylated forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) sometimes detected. researchgate.net The speciation of arsenic in seawater varies between the surface, where arsenate is dominant, and deeper zones, where arsenite is more prevalent. researchgate.net

Particulate arsenic can also constitute a significant fraction of the total arsenic in some wells. researchgate.net The various forms of arsenic differ in their toxicity, with inorganic forms like arsenite and arsenate being the most toxic. cdnsciencepub.com

The speciation and mobility of arsenic in aquatic environments are significantly influenced by hydrogeochemical parameters such as pH, redox potential (Eh), and temperature. encyclopedia.pubiwaponline.com

pH: The pH of the water affects the surface charge of minerals and the chemical form of arsenic. mdpi.com In alkaline conditions, the adsorption of anionic arsenic compounds to minerals like calcium oxides is reduced compared to acidic conditions. iwaponline.com Conversely, inorganic arsenic has a stronger affinity for hydrous oxides of iron, manganese, and aluminum in alkaline soils. iwaponline.com While pH has a significant impact on arsenic speciation and adsorption, its direct effect on total arsenic concentration in groundwater can be limited. mdpi.com

Redox Potential (Eh): Redox conditions are a primary driver of arsenic speciation. researchgate.net In oxidizing environments, pentavalent arsenic (As(V)), primarily as the arsenate oxyanion (H₂AsO₄⁻ or HAsO₄²⁻), is the stable form. researchgate.netmdpi.com Under reducing (anoxic) conditions, the more mobile and toxic trivalent arsenic (As(III)), as arsenite (H₃AsO₃), becomes dominant. researchgate.netiwaponline.commdpi.com The dissolution of iron oxides under reducing conditions is a key mechanism for releasing arsenic into groundwater. mdpi.com

Temperature: While less discussed than pH and redox potential, temperature can influence the rates of microbial and chemical reactions that affect arsenic speciation. researchgate.net

The interplay of these factors determines whether arsenic is sequestered in sediments or mobilized into the water column.

The mineral composition of soils and sediments plays a crucial role in controlling the mobilization and sequestration of arsenic. encyclopedia.pub

Iron and Manganese Oxides: Iron (Fe) and manganese (Mn) (hydr)oxides are key minerals in arsenic sequestration. osti.gov Arsenate (As(V)) strongly adsorbs to these mineral surfaces, forming inner-sphere complexes. mdpi.com However, under reducing conditions, the dissolution of these iron oxides can release the bound arsenic, a major mechanism for arsenic mobilization in many aquifers. researchgate.net The presence of structural Fe(II) in clay minerals can also effectively trap arsenic. mdpi.com

Sulfide (B99878) Minerals: In highly reducing environments where sulfate (B86663) is available, arsenic can precipitate as sulfide minerals, such as arsenopyrite (B74077) (FeAsS), or form sulfide complexes, which can limit its mobility. mdpi.com

Clay Minerals: Clay minerals can adsorb or incorporate arsenic into their structure. mdpi.com Finer-grained sediments rich in clay and organic matter often show higher arsenic concentrations. mdpi.com Chlorite has also been identified as a potential source of arsenic mobilization due to iron dissolution. researchgate.net

Carbonate Minerals: Minerals like calcite can also play a role in arsenic sorption. mdpi.com

The weathering and dissolution of these arsenic-bearing minerals are primary geogenic sources of arsenic in groundwater. researchgate.netresearchgate.net

Influence of Hydrogeochemical Parameters (pH, Redox Potential, Temperature) on Speciation

Interplay with Natural Organic Matter and Microbial Activity

Natural organic matter (NOM) and microbial activity are critical components of the arsenic biogeochemical cycle, influencing its transformation, mobility, and fate in the environment.

Microorganisms play a pivotal role in the biotransformation of arsenic. encyclopedia.pub This includes both oxidation-reduction reactions and biomethylation.

Redox Transformations: Microbes can facilitate both the reduction of As(V) to As(III) and the oxidation of As(III) to As(V). Dissimilatory arsenate-respiring bacteria can increase arsenic mobility by reducing As(V) to the more soluble As(III). researchgate.net

Biomethylation: Biomethylation is a process where inorganic arsenic is converted into various methylated organic forms, such as monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine (B50810) oxide (TMAO). researchgate.netnih.gov This process was historically considered a detoxification pathway, as the pentavalent methylated species are less toxic than inorganic arsenic. researchgate.netacs.org However, recent research indicates that the trivalent methylated intermediates (MMAIII and DMAIII) are highly toxic, suggesting that biomethylation can also be an activation process. acs.orgnih.gov This enzymatic process is catalyzed by methyltransferases like ArsM in microbes and AS3MT in animals. frontiersin.org Biomethylation has been observed in various organisms, including bacteria, algae, and protozoa. frontiersin.org

Natural organic matter, including humic and fulvic acids, significantly affects arsenic's behavior in aquatic systems. encyclopedia.pub

Competition for Sorption Sites: NOM can compete with arsenic for binding sites on mineral surfaces, particularly iron oxides. nih.govresearchgate.net This competition can inhibit arsenic adsorption, leading to increased mobility. geoscienceworld.org The extent of this inhibition depends on the type and functional groups of the NOM. geoscienceworld.org

Complexation: NOM can form aqueous complexes with arsenic, influencing its speciation and transport. nih.gov Arsenic has been found to associate with dissolved organic carbon, often through bridging with complexed iron. geoscienceworld.org Spectroscopic evidence suggests that both As(V) and As(III) can bind to iron clusters within NOM. geoscienceworld.org Studies have also shown direct complexation of arsenite with carboxylic groups and arsenate with alcoholic groups of peat. acs.org

Redox Activity: NOM can exhibit redox activity towards arsenic species, further influencing its speciation in freshwater environments. nih.gov

The interaction between arsenic and NOM is complex, with NOM having the potential to both mobilize arsenic through competitive desorption and sequester it through direct complexation. geoscienceworld.org

Biotransformation and Biomethylation Processes of Arsenic

Geological and Anthropogenic Influences on Polyarsenic Acid Distribution and Mobility

The distribution and mobility of arsenic in the environment are influenced by a combination of natural geological processes and human activities. usgs.govmdpi.com

Geological Influences: The primary source of arsenic in many regions is the natural weathering and dissolution of arsenic-bearing minerals in rocks and sediments. usgs.govmdpi.com Geologic features, such as tectonic zones and the type of bedrock, have a strong correlation with arsenic concentrations in groundwater. usgs.govconfex.com Areas with geologically young sediments in flat, low-lying areas with slow groundwater flow are often associated with high arsenic levels. frontiersin.org

Anthropogenic Influences: Human activities have significantly contributed to arsenic contamination. mdpi.com Major anthropogenic sources include:

Mining and Smelting: Mining operations, particularly for metal ores, can release large amounts of arsenic into the environment through wastewater and tailings. mdpi.com

Agriculture: The historical use of arsenical pesticides has led to soil contamination in some agricultural areas. usgs.gov

Industrial Activities: Industrial discharges and the combustion of fossil fuels are also sources of arsenic pollution. mdpi.commdpi.com

Groundwater Pumping: Extensive groundwater pumping for irrigation and other uses can alter hydrogeological conditions, potentially mobilizing arsenic from sediments. researchgate.netconfex.com

These geological and anthropogenic factors, combined with the hydrogeochemical and biological processes discussed above, create a complex and dynamic system that governs the fate of arsenic in the environment.

Environmental Fate and Transport Mechanisms of Polyarsenates in Complex Matrices

The environmental fate and transport of polyarsenic acid species are governed by a complex interplay of physical, chemical, and biological processes within various environmental compartments, including soil, water, and sediments. While research specifically detailing the behavior of polyarsenates is limited, their transport mechanisms can be inferred from the well-understood geochemistry of monomeric arsenate and the behavior of other polyanionic substances in the environment.

The mobility of arsenic in the environment is largely controlled by sorption processes, pH, redox conditions, and interactions with other ions and organic matter. greenfacts.orgsustainability-directory.comgeoscienceworld.orgepa.gov Arsenic can be transported over long distances in the atmosphere as fine particles and can contaminate soil and water upon deposition. greenfacts.orgnih.gov In aqueous systems, the transport of arsenic is influenced by its chemical form, with arsenate (As(V)) and arsenite (As(III)) being the most common inorganic species. greenfacts.orggeoscienceworld.org

Sorption and Desorption:

Sorption to mineral surfaces is a key process controlling the concentration of arsenic in natural waters. geoscienceworld.org Iron oxides and hydroxides, in particular, are significant sinks for arsenic in soils and sediments. nih.gov It is expected that polyarsenates, being larger polyanionic molecules, would also exhibit strong sorption to positively charged mineral surfaces. The extent of this sorption would likely be influenced by:

pH: Arsenate adsorption typically decreases with increasing pH, especially above pH 7-8. geoscienceworld.org A similar trend would be anticipated for polyarsenates, as the surface charge of both the mineral and the polyanion are pH-dependent.

Competing Ions: Phosphate (B84403), which has a similar tetrahedral structure to arsenate, is a strong competitor for sorption sites on mineral surfaces. mdpi.com The presence of high phosphate concentrations in soil and water could therefore increase the mobility of polyarsenates by reducing their sorption. mdpi.com Similarly, silicate (B1173343) has been shown to polymerize on mineral surfaces, which can reduce the number of available sites for arsenate sorption over time. nih.govacs.org This process could also limit the retention of polyarsenates in soils and sediments.

Organic Matter: Dissolved organic matter can enhance the transport of arsenic by competing for sorption sites or by forming mobile arsenic-organic complexes. geoscienceworld.org The interaction between polyarsenates and natural organic matter is an area requiring further research but could be a significant factor in their environmental mobility.

Precipitation and Dissolution:

Under certain conditions, arsenic can precipitate out of solution, forming secondary minerals. While the formation of distinct polyarsenate minerals in the environment has not been widely reported, it is plausible that they could co-precipitate with other minerals, such as iron oxides. The stability and dissolution of these potential phases would be critical in determining the long-term fate of polyarsenic acids.

Colloid-Facilitated Transport:

A significant mechanism for the transport of sparingly soluble contaminants in the subsurface is their association with mobile colloidal particles. osti.govnsf.gov These colloids, which can be inorganic (e.g., clay minerals, iron oxides) or organic (e.g., humic substances), can act as carriers for strongly sorbing species. Given the expected high affinity of polyarsenates for mineral surfaces, their association with colloids could be a primary pathway for their transport through soil and into groundwater. Studies on other large molecules, like enzymes, have shown that their transport in soil is often facilitated by their association with soil colloids. nsf.gov

Influence of Biological Processes:

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating transformations between different arsenic species. mdpi.comfrontiersin.orgnih.gov While the biological formation and degradation of inorganic polyarsenates in the environment are not well understood, the discovery of the naturally occurring organo-polyarsenic compound, arsenicin A, in a marine sponge suggests that biological pathways for polyarsenic compound synthesis exist. mdpi.comnih.gov The stability and subsequent transport of such compounds in the environment would depend on their susceptibility to microbial degradation.

The following table summarizes the key factors expected to influence the environmental transport of polyarsenates:

| Factor | Influence on Polyarsenate Transport | Relevant Research Findings |

| pH | Higher pH generally increases mobility due to decreased sorption. geoscienceworld.org | Arsenate adsorption on iron oxides decreases with increasing pH. geoscienceworld.org |

| Competing Anions | Presence of phosphate and silicate increases mobility by competing for sorption sites. nih.govmdpi.comacs.org | High phosphate levels can desorb arsenate from soils. mdpi.com Silicate polymerization on mineral surfaces reduces arsenate sorption. nih.govacs.org |

| Mineral Surfaces | Strong sorption to iron and aluminum oxides decreases mobility. nih.gov | Iron oxides are major sinks for arsenic in the environment. nih.gov |

| Organic Matter | Dissolved organic matter can increase mobility through competition or complexation. geoscienceworld.org | |

| Colloidal Transport | Association with mobile colloids can facilitate transport through porous media. osti.govnsf.gov | Colloid-facilitated transport is a known mechanism for other strongly sorbing contaminants. osti.gov |

| Biological Processes | Microbial transformations could affect the stability and mobility of polyarsenates. mdpi.comfrontiersin.orgnih.gov | Microorganisms are key drivers of arsenic speciation in the environment. frontiersin.orgnih.gov |

Advanced Research Frontiers and Future Directions in Diarsenic Acid Chemistry

Integrated Experimental and Computational Approaches for Comprehensive Understanding

A modern, comprehensive understanding of diarsenic acid and related arsenate compounds relies on the powerful synergy between experimental techniques and computational modeling. This integrated approach allows researchers to probe molecular structures, electronic properties, and reaction dynamics with a level of detail that neither method could achieve alone.

Experimental methods provide tangible data on the physical and chemical properties of these compounds. Techniques such as infrared (IR) and Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are used to investigate molecular vibrations and atomic connectivity. researchgate.netresearchgate.net Potentiometric and calorimetric measurements can determine the stability and thermodynamic properties of arsenic complexes in solution. researchgate.net For instance, studies combining these techniques have been used to evaluate the binding properties and stability of complexes formed between arsenic and various nucleotides like AMP, ADP, and ATP. researchgate.net Similarly, systematic explorations of protein-arsenic interactions have been conducted by complementing data mining of the Protein Data Bank with Raman spectroscopy studies of the most frequently interacting amino acids, such as cysteine and glutamic acid. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a window into the molecular world, allowing for the calculation of optimized geometries, vibrational frequencies, and thermodynamic parameters. researchgate.net These calculations can predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. researchgate.netresearchgate.net This was decisively demonstrated in the structural elucidation of arsenicin A, a natural polyarsenic compound, where ab initio simulations of IR and NMR spectra were essential to confirm its adamantane-type structure over other possibilities. researchgate.netresearchgate.net Advanced computational methods like ab initio molecular dynamics (AIMD) and metadynamics (MetD) can simulate the behavior of these molecules in aqueous solutions, providing insights into their stability and interactions that are difficult to observe directly through experiments. researchgate.net This dual approach of combining experimental evidence with theoretical validation is crucial for building accurate and predictive models of diarsenic acid chemistry. researchgate.netresearchgate.net

Elucidation of Complex Polyarsenic Structures and Reactivity in Novel Systems

Beyond simple arsenates, a significant frontier in arsenic chemistry is the exploration of complex polyarsenic structures, which contain multiple arsenic atoms. These compounds present unique structural and reactivity challenges. Condensed arsenates, which are salts of polyarsenic acids, are known to exist in the solid state. nih.gov However, the arsenic-oxygen-arsenic bonds that characterize these structures exhibit extreme hydrolytic instability, meaning they are readily broken down by water. nih.gov This makes it highly improbable that species with an As-O-As group can persist in significant concentrations in aqueous environments. nih.gov

A major breakthrough in this area was the discovery of naturally occurring organic polyarsenicals. researchgate.netmdpi.com Arsenicin A, isolated from a marine sponge, was the first example of a natural product with a polyarsenic core. nih.gov Its structure was determined to be an adamantane-type framework, where arsenic atoms are part of the cage-like structure. researchgate.netresearchgate.net The elucidation of this complex molecule was a significant challenge that required extensive NMR and mass spectrometry analysis, combined with DFT calculations to discriminate between potential structures. researchgate.netresearchgate.net

Further research on the same sponge led to the isolation of arsenicins B and C, which are sulfur-containing polyarsenicals built on a noradamantane framework and feature an unusual and previously unknown As-As bond in a natural product. mdpi.comresearchgate.net The study of these novel systems pushes the boundaries of analytical and computational chemistry and raises new questions about the arsenic cycle in nature and the biosynthesis of such complex molecules. mdpi.com The synthesis and reactivity of other polyarsenic complexes, such as those containing As₄ units, are also an active area of research, though progress is hampered by the challenging handling of arsenic precursors. mdpi.com

Green Chemistry Principles in Polyarsenic Acid Synthesis and Environmental Remediation

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly important in the synthesis and application of arsenic compounds. These principles guide the development of more sustainable and environmentally benign methods.

In the context of synthesis, key green chemistry principles include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. ecoonline.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of toxic solvents and other auxiliary substances. ecoonline.com

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depletable. ecoonline.comacs.org

While specific green synthesis routes for diarsenic acid are not widely documented, applying these principles would involve avoiding hazardous reagents, using water as a solvent where possible, and designing reactions with high atom economy to prevent the waste of arsenic-containing materials.

In the realm of environmental remediation, green chemistry plays a vital role in developing sustainable solutions for arsenic contamination. rsc.org Conventional remediation technologies can be costly and generate secondary pollutants. rsc.org Green approaches focus on using natural and renewable materials. Examples include:

Bio-based Adsorbents: Hydrogels derived from renewable feedstocks like chitosan (B1678972) and other biopolymers are being developed to adsorb arsenic from contaminated water. acs.org

Green-Synthesized Nanoparticles: Researchers have successfully synthesized magnetic nanoparticles using simple, eco-friendly methods with plant extracts, such as from onion peels. mdpi.com These nanoparticles show a high capacity for adsorbing arsenic and can be easily removed from water using a magnet. mdpi.com

Hydrochar Composites: The integration of hydrochar (a charcoal-like material produced from biomass) with nanoparticles presents a promising and environmentally friendly solution for arsenic removal, with reported efficiencies exceeding 99%. ugent.be

Phytoremediation: This approach utilizes green plants to absorb and accumulate arsenic from soil and water, offering a natural and low-cost method for cleaning contaminated environments. rsc.org

These innovative methods demonstrate the potential of green chemistry to provide effective and sustainable technologies for managing arsenic in the environment. mdpi.comugent.be

Advanced Oxidation Processes for Polyarsenate Decomplexation and Transformation